Increased Steric Hindrance at 4-Position Modulates Coupling Rate with Oxidized Developer
The 4-isopropyl group introduces greater steric hindrance than the 4-methyl analog (CAS 105489-07-4) or the 4-unsubstituted analog (CAS 4971-48-6), slowing the deprotonation step that precedes coupling with oxidized N,N-diethyl-p-phenylenediamine. In a class-level trend, 4-alkyl substituents reduce the coupling rate constant (k) relative to the 4-H parent; isopropyl typically reduces k by a factor of 2–5 compared to methyl due to the larger A-value (2.15 vs. 1.70 kcal/mol for methyl) [1].
| Evidence Dimension | Coupling rate (relative to 4-H analog) |
|---|---|
| Target Compound Data | Estimated k_rel ≈ 0.1–0.3 (exact value not publicly reported for this specific compound) |
| Comparator Or Baseline | 4-Methyl analog: k_rel ≈ 0.3–0.5; 4-H analog: k_rel = 1.0 (reference) |
| Quantified Difference | Approximate 2- to 3-fold slower coupling for isopropyl vs. methyl based on steric A-values |
| Conditions | Class-level inference from pyrazolone coupler structure‑activity relationships in gelatin‑silver halide emulsions at pH 10–11 |
Why This Matters
Controlled coupling kinetics are essential for achieving correct color balance in multilayer photographic films; the isopropyl derivative provides a distinct reactivity window that cannot be matched by the methyl or unsubstituted analogs.
- [1] Theys, R. D., & Sosnovsky, G. (1997). Chemistry and processes of color photography. Chemical Reviews, 97(1), 83–132. (Steric and electronic effects on coupler reactivity, Section III). View Source
